![molecular formula C25H23NO3 B11035885 3-[(1-Acetyl-2,2-dimethyl-1,2-dihydro-4-quinolinyl)methoxy]-2-naphthaldehyde](/img/structure/B11035885.png)
3-[(1-Acetyl-2,2-dimethyl-1,2-dihydro-4-quinolinyl)methoxy]-2-naphthaldehyde
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Overview
Description
3-[(1-Acetyl-2,2-dimethyl-1,2-dihydro-4-quinolinyl)methoxy]-2-naphthaldehyde is a complex organic compound that features a quinoline and naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Acetyl-2,2-dimethyl-1,2-dihydro-4-quinolinyl)methoxy]-2-naphthaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an acetophenone derivative under acidic conditions.
Acetylation: The resulting quinoline derivative is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Formation of the Naphthaldehyde Moiety: The naphthaldehyde moiety can be synthesized through the Vilsmeier-Haack reaction, which involves the formylation of naphthalene using DMF and POCl3.
Coupling Reaction: Finally, the quinoline and naphthaldehyde moieties are coupled through an etherification reaction using a suitable base such as potassium carbonate in a polar aprotic solvent like DMF.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-[(1-Acetyl-2,2-dimethyl-1,2-dihydro-4-quinolinyl)methoxy]-2-naphthaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: 3-[(1-Acetyl-2,2-dimethyl-1,2-dihydro-4-quinolinyl)methoxy]-2-naphthoic acid.
Reduction: 3-[(1-Acetyl-2,2-dimethyl-1,2-dihydro-4-quinolinyl)methoxy]-2-naphthyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(1-Acetyl-2,2-dimethyl-1,2-dihydro-4-quinolinyl)methoxy]-2-naphthaldehyde has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders due to its quinoline moiety.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of organic electronic materials due to its conjugated system.
Mechanism of Action
The mechanism of action of 3-[(1-Acetyl-2,2-dimethyl-1,2-dihydro-4-quinolinyl)methoxy]-2-naphthaldehyde is not well-documented. based on its structure, it is likely to interact with biological targets through:
Hydrophobic Interactions: The aromatic rings can interact with hydrophobic pockets in proteins.
Hydrogen Bonding: The aldehyde and methoxy groups can form hydrogen bonds with amino acid residues.
Electrostatic Interactions: The acetyl group can participate in electrostatic interactions with charged residues.
Comparison with Similar Compounds
Similar Compounds
- 3-[(1-Acetyl-2,2-dimethyl-1,2-dihydro-4-quinolinyl)methoxy]-2-naphthoic acid
- 3-[(1-Acetyl-2,2-dimethyl-1,2-dihydro-4-quinolinyl)methoxy]-2-naphthyl alcohol
Uniqueness
3-[(1-Acetyl-2,2-dimethyl-1,2-dihydro-4-quinolinyl)methoxy]-2-naphthaldehyde is unique due to its combination of a quinoline and naphthalene moiety, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in medicinal chemistry, organic synthesis, and material science.
Properties
Molecular Formula |
C25H23NO3 |
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Molecular Weight |
385.5 g/mol |
IUPAC Name |
3-[(1-acetyl-2,2-dimethylquinolin-4-yl)methoxy]naphthalene-2-carbaldehyde |
InChI |
InChI=1S/C25H23NO3/c1-17(28)26-23-11-7-6-10-22(23)21(14-25(26,2)3)16-29-24-13-19-9-5-4-8-18(19)12-20(24)15-27/h4-15H,16H2,1-3H3 |
InChI Key |
GJYZWFYSCAVMTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C(=CC1(C)C)COC3=CC4=CC=CC=C4C=C3C=O |
Origin of Product |
United States |
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